molecular formula C4H12ClNO B13512900 Methoxy(propyl)amine hydrochloride

Methoxy(propyl)amine hydrochloride

Cat. No.: B13512900
M. Wt: 125.60 g/mol
InChI Key: BSZWCGSNPKXSEY-UHFFFAOYSA-N
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Description

Methoxy(propyl)amine hydrochloride is an aliphatic amine derivative featuring a methoxy group (-OCH₃) attached to a propylamine backbone, stabilized as a hydrochloride salt. This compound is typically used in organic synthesis and pharmaceutical research as an intermediate due to its reactive amine moiety and solubility profile .

Properties

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

N-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-3-4-5-6-2;/h5H,3-4H2,1-2H3;1H

InChI Key

BSZWCGSNPKXSEY-UHFFFAOYSA-N

Canonical SMILES

CCCNOC.Cl

Origin of Product

United States

Preparation Methods

Catalytic Amination of 3-Methoxypropanol

Reactants : 3-Methoxypropanol, ammonia, hydrogen
Catalyst : Cu-Co/Al₂O₃-diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%)
Conditions :

Process :

  • 3-Methoxypropanol is preheated with ammonia and hydrogen, vaporized, and fed into a fixed-bed reactor.
  • The reaction produces 3-methoxypropylamine, with unreacted ammonia and hydrogen recycled.
  • By-products like bis-(3-methoxypropyl)amine are separated via distillation and either sold or recirculated.

Optimized Parameters :

Parameter Optimal Range Yield Impact
NH₃/Alcohol Ratio 4.0–10.0 : 1 Maximizes amine yield
H₂/Alcohol Ratio 0.5–5.0 : 1 Reduces catalyst decay
Catalyst Load 0.4–2.0 m³/(h·m³) Balances efficiency

Reductive Hydrolysis of Schiff Base Intermediate

Reactants : 3-Methoxy-N-(phenylmethylene)-1-propanamine
Steps :

  • Acid Cleavage : React with HCl in cyclohexane at -10–0°C for 14 hours.
  • Neutralization : Treat with Na₂CO₃ in dichloromethane at -10–0°C for 12 hours.

Outcomes :

  • Yield : 99.42% (3-methoxypropylamine)
  • Purity : 99.19% after distillation.

Reaction Scheme :
$$
\text{C₆H₅CH=NCH₂CH₂CH₂OCH₃} \xrightarrow{\text{HCl, cyclohexane}} \text{Intermediate} \xrightarrow{\text{Na₂CO₃}} \text{CH₃OCH₂CH₂CH₂NH₂·HCl}
$$

Acid Hydrolysis of (S)-1-Methoxy-2-Propylamine

Reactants : (S)-1-Methoxy-2-propylamine, HCl (37% aqueous)
Conditions :

Process :

  • React (S)-1-methoxy-2-propylamine with excess HCl.
  • Distill off water to isolate (S)-2-amino-1-propanol hydrochloride.
  • Neutralize with inorganic base (e.g., NaOH) to free the amine, followed by solvent extraction.

Performance Comparison :

Method Temperature (°C) Time (h) Yield (%) Purity (%)
High-pressure 135–140 4 >99 99.5
Atmospheric reflux 100 48 >99 99.2

By-Product Management and Sustainability

  • Recycling : Unreacted ammonia, hydrogen, and 3-methoxypropanol are recirculated in Method 1, achieving >95% material efficiency.
  • Waste Treatment : Acidic wastewater from Method 3 is neutralized to pH 6–8 before disposal.

Critical Analysis of Methods

Method Advantages Limitations
Catalytic Amination Scalable, continuous process High catalyst cost
Reductive Hydrolysis High purity, minimal by-products Multi-step, solvent-intensive
Acid Hydrolysis Direct HCl salt formation Long reaction time (atmospheric)

Chemical Reactions Analysis

Types of Reactions

Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve ketones or aldehydes under mild conditions.

    Deprotonation Reactions: Use methyl lithium as a reagent.

Major Products Formed

Mechanism of Action

Methoxy(propyl)amine hydrochloride exerts its effects by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylates. This disruption increases the amount of cytotoxic adducts, leading to cell death . It is particularly effective in potentiating the anti-tumor activity of alkylating agents by inhibiting DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Analogs

Compounds such as 1-(Methoxymethyl)cyclopropylamine hydrochloride () share the methoxy and amine functional groups but incorporate a cyclopropane ring.

  • Molecular Weight : 153.65 g/mol () vs. ~167.6 g/mol (estimated for methoxy(propyl)amine hydrochloride).
  • Applications : Cyclopropane derivatives are often explored in drug design for metabolic stability .

Aromatic Substituted Derivatives

Examples include 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride () and (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine hydrochloride ().

  • Structural Impact : Aromatic rings enhance π-π stacking interactions, making these compounds suitable for targeting neurotransmitter receptors or enzymes.
  • Molecular Weight : 241.76 g/mol () vs. This compound.
  • Pharmacological Relevance : Such compounds are investigated for neuroleptic or anticancer activities due to their binding affinity to biological targets .

Complex Functional Group Modifications

Tetrazole-Containing Analog: [3-(1H-Tetrazol-5-yl)propyl]amine Hydrochloride ()
  • Functional Group : The tetrazole ring (a potent bioisostere for carboxylic acids) introduces acidity (pKa ~4.9) and hydrogen-bonding capacity.
  • Molecular Weight : 163.61 g/mol, significantly lower than this compound.
  • Applications : Tetrazoles are common in antihypertensive and antiviral agents .
Sulfonamide Derivative: Tamsulosin Hydrochloride ()
  • Structure : Contains a sulfonamide group and benzenesulfonamide core.
  • Molecular Weight : 444.98 g/mol, far higher due to aromatic complexity.
  • Solubility : Sparingly soluble in water, unlike simpler amines, impacting bioavailability .

Molecular Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C₄H₁₂ClNO ~167.6 Methoxy, primary amine
1-(Methoxymethyl)cyclopropylamine HCl C₅H₁₂ClNO 153.65 Cyclopropane, methoxy
[(2E)-3-(4-Methoxyphenyl)propenyl]amine HCl C₁₃H₁₈ClNO 241.76 Aromatic, propenyl
[3-(1H-Tetrazol-5-yl)propyl]amine HCl C₄H₁₀ClN₅ 163.61 Tetrazole

*Estimated based on nomenclature.

Solubility and Stability

  • This compound : Expected high water solubility due to the ionic hydrochloride salt.
  • Tamsulosin HCl : Sparingly soluble in water, requiring formulation adjustments for drug delivery .
  • Tetrazole Derivatives : Moderate solubility influenced by the acidic tetrazole group .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methoxy(propyl)amine hydrochloride, and how do they ensure structural fidelity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the amine and methoxypropyl groups via chemical shifts (e.g., δ 2.5–3.5 ppm for N–CH₂ protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Melting Point Analysis : Determines consistency with literature values (e.g., 183–184°C for structurally similar salts) .

Q. What are the standard laboratory synthesis protocols for this compound?

  • Methodological Answer :

  • Step 1 : React 3-methoxypropylamine with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) under nitrogen .
  • Step 2 : Neutralize the product with HCl to form the hydrochloride salt, followed by recrystallization from methanol/ether .
  • Key Conditions : Maintain temperatures <50°C to prevent degradation; use anhydrous solvents to avoid hydrolysis .

Q. How should this compound be stored to maintain stability in research settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • Handling : Use inert atmospheres (e.g., gloveboxes) during weighing to minimize moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Parameter Optimization :
ParameterOptimal RangeImpact
Temperature25–40°CHigher temperatures risk side reactions (e.g., Hofmann elimination) .
SolventDMF or THFEnhances nucleophilicity of the amine group .
Reaction Time12–24 hrsLonger durations improve methylation efficiency .
  • Catalysis : Add KI to accelerate SN2 methyl transfer .

Q. What methodologies elucidate the biological activity and receptor interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets (e.g., serotonin receptors) using software like AutoDock .
  • In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) via fluorometric or spectrophotometric methods .
  • Structure-Activity Relationship (SAR) : Modify the methoxy group position and measure changes in IC₅₀ values .

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